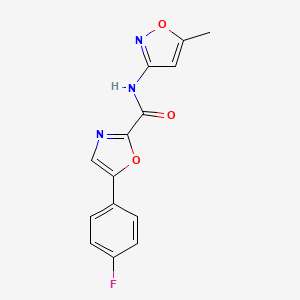
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features an indole core, a pyrimidine ring, and a pyrrolidine moiety
準備方法
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: Starting with an appropriate indole precursor, methylation can be achieved using methyl iodide in the presence of a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Pyrimidine Attachment: The pyrimidine ring can be attached through nucleophilic substitution reactions, often using pyrimidine halides and a strong base.
Final Coupling: The final step involves coupling the indole and pyrimidine-pyrrolidine intermediates under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as indole derivatives and pyrimidine-pyrrolidine fragments.
科学的研究の応用
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: It is used in biological assays to understand its effects on cellular pathways and gene expression.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biochemical processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrimidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity, influencing pathways such as signal transduction and metabolic regulation.
類似化合物との比較
Compared to other compounds with similar structures, 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
2-(1-methyl-1H-indol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidine ring, resulting in different biological activity.
2-(1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone: Lacks the methyl group on the indole, affecting its binding properties.
1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-phenylethanone: Replaces the indole with a phenyl group, leading to different chemical reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-14(16-4-2-3-5-17(16)22)10-19(24)23-9-7-15(12-23)25-18-6-8-20-13-21-18/h2-6,8,11,13,15H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQAHKZWDVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699602.png)
![2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B2699605.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2699608.png)
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate](/img/structure/B2699609.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)

![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)
![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2699621.png)
![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

